molecular formula C17H16BrNO B5860079 2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide

2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide

Cat. No.: B5860079
M. Wt: 330.2 g/mol
InChI Key: XBNPFXXZZNAWES-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide is an organic compound with the molecular formula C17H16BrNO It is a brominated benzamide derivative, characterized by the presence of a bromine atom and a cyclopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide typically involves the bromination of N-[2-(1-methylcyclopropyl)phenyl]benzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, forming the corresponding de-brominated product.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: De-brominated benzamide derivatives.

Scientific Research Applications

2-Bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-phenylbenzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    N-[2-(1-Methylcyclopropyl)phenyl]benzamide: Lacks the bromine atom, which may influence its chemical properties and applications.

    2-Chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide:

Uniqueness

2-Bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c1-17(10-11-17)13-7-3-5-9-15(13)19-16(20)12-6-2-4-8-14(12)18/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNPFXXZZNAWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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